molecular formula C11H14N4O2S B1426617 N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 659743-31-4

N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1426617
CAS No.: 659743-31-4
M. Wt: 266.32 g/mol
InChI Key: JJPINNDWEGQNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a complex organic compound that features a benzothiazole ring substituted with a nitro group and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the reaction of 6-nitro-1,3-benzothiazole with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or anti-inflammatory properties.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is unique due to the presence of the nitro-substituted benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or metal ions .

Properties

IUPAC Name

N',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-14(2)6-5-12-11-13-9-4-3-8(15(16)17)7-10(9)18-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPINNDWEGQNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.